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Compound of Interest

Compound Name: Rebimastat

CAS No.: 259188-38-0

Cat. No.: B1684671

Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on optimizing the in-vitro concentration of Rebimastat to achieve

desired matrix metalloproteinase (MMP) inhibition while avoiding cytotoxicity. Due to the

discontinuation of Rebimastat's clinical development, publicly available in-vitro cytotoxicity

data is limited. Therefore, this guide incorporates information from clinical trial safety data for

Rebimastat, in-vitro data for the structurally similar broad-spectrum MMP inhibitor Batimastat,

and established protocols for cytotoxicity testing of MMP inhibitors.

Frequently Asked Questions (FAQs)
Q1: What is Rebimastat and what is its mechanism of action?

Rebimastat (also known as BMS-275291) is a broad-spectrum inhibitor of matrix

metalloproteinases (MMPs).[1][2][3] Its mechanism of action involves binding to the zinc ion

within the active site of various MMPs, which is crucial for their enzymatic activity.[1] By

inhibiting MMPs, Rebimastat blocks the degradation of the extracellular matrix, a process that

is essential for cancer cell invasion, metastasis, and angiogenesis (the formation of new blood

vessels to supply the tumor).[1][4]
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Q2: Which specific MMPs are inhibited by Rebimastat?

Rebimastat has been shown to inhibit a range of MMPs, including MMP-1, MMP-2, MMP-7,

MMP-8, MMP-9, MMP-13, and MMP-14.[1][2][3][4]

Q3: Why was the clinical development of Rebimastat discontinued?

The clinical development of Rebimastat was halted due to a combination of significant toxicity

observed in patients and a lack of survival advantage in clinical trials for advanced cancers.[1]

[3] A Phase III trial in non-small-cell lung cancer, for instance, reported increased toxicity in the

Rebimastat arm, including flu-like symptoms, rash, and febrile neutropenia, without an

improvement in overall survival.[3]

Q4: What is a safe starting concentration for in-vitro experiments with Rebimastat?

A precise "safe" concentration is cell-line dependent. However, based on its enzymatic

inhibitory concentrations (IC50 values), a starting point for cell-based assays could be in the

low nanomolar to low micromolar range. It is crucial to perform a dose-response experiment to

determine the optimal non-toxic concentration for your specific cell line.

Quantitative Data Summary
The following tables summarize the available quantitative data for Rebimastat's enzymatic

inhibition and the in-vitro cytotoxicity of the related MMP inhibitor, Batimastat. This data can

serve as a reference for designing experiments with Rebimastat.

Table 1: Enzymatic Inhibitory Potency of Rebimastat
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MMP Target IC50 (nM) Ki (nM)

MMP-1 25 -

MMP-2 41 1.2

MMP-3 157 39

MMP-9 25 -

MMP-12 - 18

MMP-13 4 -

Data sourced from Challenges in Matrix Metalloproteinases Inhibition - PMC - NIH.[5]

Table 2: In-Vitro Cytotoxicity of Batimastat (a similar broad-spectrum MMPI) in Hematological

Tumor Cell Lines (48h exposure)

Cell Line Cancer Type IC50 (µM)

NB-4 Acute Myeloid Leukemia 7.9 ± 1.6

HL-60 Acute Myeloid Leukemia 9.8 ± 3.9

F36-P Myelodysplastic Neoplasm 12.1 ± 1.2

H929 Multiple Myeloma 18.0 ± 1.6

Data sourced from Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of

Hematological Tumors - NIH.[6]

Experimental Protocols
Detailed Methodology for Determining Rebimastat Cytotoxicity using MTT Assay

This protocol is a standard method to assess cell viability and can be adapted for use with

Rebimastat.

1. Materials:
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Rebimastat (dissolved in an appropriate solvent, e.g., DMSO)

Target cell line

Complete cell culture medium

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Phosphate-buffered saline (PBS)

Microplate reader

2. Procedure:

Cell Seeding:

Harvest and count cells.

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000

cells/well) in 100 µL of complete culture medium.

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell

attachment.

Compound Treatment:

Prepare serial dilutions of Rebimastat in complete culture medium. A suggested starting

range is from 0.01 µM to 100 µM.

Include a vehicle control (medium with the same concentration of DMSO used to dissolve

Rebimastat) and a no-treatment control.
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Carefully remove the medium from the wells and add 100 µL of the prepared Rebimastat
dilutions or control solutions.

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

MTT Assay:

After the incubation period, add 10 µL of MTT solution to each well.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into

formazan crystals.

Carefully remove the medium containing MTT.

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

Data Acquisition:

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank wells (medium only) from all other readings.

Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

Plot the percentage of cell viability against the Rebimastat concentration and determine

the IC50 value (the concentration at which 50% of cell viability is inhibited).

Troubleshooting Guide
Q1: I am observing significant cytotoxicity at concentrations where Rebimastat is expected to

be only inhibitory to MMPs. What could be the cause?

Potential Cause 1: Off-target effects. At higher concentrations, Rebimastat may have off-

target effects unrelated to MMP inhibition.
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Solution: Perform a dose-response curve to identify a concentration that inhibits MMP

activity (as measured by a zymography or a fluorescent substrate assay) without causing

significant cell death.

Potential Cause 2: Solvent toxicity. The solvent used to dissolve Rebimastat (e.g., DMSO)

can be toxic to cells at higher concentrations.

Solution: Ensure the final concentration of the solvent in the cell culture medium is low

(typically <0.5%) and consistent across all wells, including the vehicle control.

Potential Cause 3: Cell line sensitivity. Your specific cell line may be particularly sensitive to

Rebimastat.

Solution: Test Rebimastat on a non-cancerous cell line to assess its general cytotoxicity.

Q2: Rebimastat is not showing any effect on my cells, even at high concentrations.

Potential Cause 1: Low MMP expression. Your cell line may not express the MMPs that are

targeted by Rebimastat at a high enough level for an effect to be observed.

Solution: Confirm the expression of target MMPs in your cell line using techniques like

Western blot or qPCR.

Potential Cause 2: Compound instability. Rebimastat may be degrading in the cell culture

medium over the course of the experiment.

Solution: Prepare fresh dilutions of Rebimastat for each experiment. Consider shorter

incubation times or replenishing the medium with fresh Rebimastat during longer

experiments.

Potential Cause 3: Inappropriate assay. The endpoint you are measuring (e.g., proliferation)

may not be primarily dependent on the MMPs inhibited by Rebimastat in your cell line.

Solution: Use a more direct assay to measure MMP activity, such as gelatin zymography

for MMP-2 and MMP-9, or a specific fluorescent substrate assay.

Q3: I am seeing high variability between replicate wells in my cytotoxicity assay.
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Potential Cause 1: Inconsistent cell seeding. Uneven distribution of cells in the wells will lead

to variable results.

Solution: Ensure your cell suspension is homogenous before and during seeding. Pipette

carefully and consistently.

Potential Cause 2: Edge effects. Wells on the outer edges of the 96-well plate are prone to

evaporation, which can affect cell growth and compound concentration.

Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with

sterile PBS or medium to maintain humidity.

Potential Cause 3: Incomplete dissolution of formazan crystals. If the formazan crystals in

the MTT assay are not fully dissolved, the absorbance readings will be inaccurate.

Solution: Ensure the solubilization solution is added to all wells and that the plate is

shaken sufficiently to dissolve all crystals before reading.
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Caption: Mechanism of action of Rebimastat.
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Start: Determine Optimal
Rebimastat Concentration

1. Perform Dose-Response Cytotoxicity Assay
(e.g., MTT, 24-72h)

2. Determine IC50 and
Non-Toxic Concentration Range

3. Assess MMP Inhibition at Non-Toxic
Concentrations (e.g., Zymography)

4. Select Optimal Concentration for
Functional Assays

5. Perform Functional Assays
(Invasion, Migration, etc.)

End: Optimized Experiment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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